![molecular formula C10H7NO4S B1323540 Methyl 6-nitro-1-benzothiophene-2-carboxylate CAS No. 34084-88-3](/img/structure/B1323540.png)
Methyl 6-nitro-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 6-nitro-1-benzothiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as benzothiophenes, which contain a benzene ring fused to a thiophene ring. The specific structure of this compound includes a nitro group at the 6-position and a methyl ester group at the 2-position of the benzothiophene framework.
Synthesis Analysis
The synthesis of related benzothiophene derivatives has been explored in various studies. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively using Et3SiH/I2 as a reducing agent, which could potentially be modified to introduce a nitro group at the appropriate position to yield compounds similar to this compound . Additionally, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives has been studied, resulting in a mixture of substitution products, including nitro derivatives, which suggests possible synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and LCMS, which provide detailed information about the functional groups and the overall framework of the molecule . The nitration reactions and subsequent structural elucidation by NMR spectroscopy indicate the positions of the nitro group in the benzene ring of the benzothiophene derivatives .
Chemical Reactions Analysis
The reactivity of benzothiophene derivatives towards nitration has been extensively studied. The nitration process can occur at various positions on the benzene ring, and the presence of a methyl group can influence the nitration pattern . The electrophilic substitution reactions, such as nitration, are crucial for introducing nitro groups into the benzothiophene ring system, which is a key step in the synthesis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives, including their reactivity, stability, and solubility, can be inferred from their molecular structure and the functional groups present. For example, the presence of a nitro group can significantly affect the electron distribution in the molecule, which in turn influences its chemical behavior . The ester group in the 2-position is likely to affect the compound's solubility in organic solvents and its reactivity in hydrolysis reactions.
Scientific Research Applications
Carcinogen Biomarkers and Tobacco Research
Methyl 6-nitro-1-benzothiophene-2-carboxylate plays a role in the study of human urinary carcinogen metabolites, especially in the context of tobacco and cancer research. It is part of the list of carcinogens and their metabolites quantified in the urine of smokers or individuals exposed to environmental tobacco smoke. This includes the assessment of compounds such as trans,trans-muconic acid and S-phenylmercapturic acid (metabolites of benzene), among others. The utility of these assays in providing information about carcinogen dose, exposure delineation, and metabolism in humans is of high significance. Specifically, assays like NNAL and NNAL-Gluc, derived from a tobacco-specific carcinogen, have been highlighted for their sensitivity and specificity, crucial for studies on environmental tobacco smoke exposure (Hecht, 2002).
Synthesis of Aromatic Amines and Carbamates
The compound is also pertinent in the field of organic synthesis, particularly in the reductive carbonylation of nitro aromatics. The use of CO as a reducing agent in the metal-catalyzed reductive carbonylation of nitro aromatics has seen intense investigation in both academic and industrial settings over the past decade. This synthesis pathway is critical in the production of aromatic amines and carbamates, with a notable increase in interest and application in organic synthesis (Tafesh & Weiguny, 1996).
properties
IUPAC Name |
methyl 6-nitro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWQXMNKLCUVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635240 | |
Record name | Methyl 6-nitro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34084-88-3 | |
Record name | Methyl 6-nitrobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34084-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-nitro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-nitro-1-benzothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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